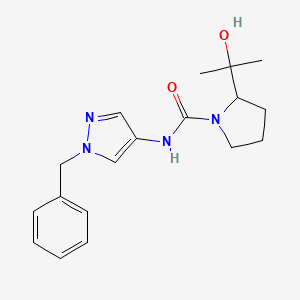
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile, also known as HC-030031, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have an effect on pain perception and has been studied for its potential use in the treatment of various pain-related conditions.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile is not fully understood. However, it is believed to work by blocking the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a protein that is involved in the detection of pain and other sensory stimuli. By blocking this ion channel, this compound is believed to reduce pain perception.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the sensitivity of TRPA1 ion channels to various stimuli such as cold, heat, and mechanical pressure. This compound has also been found to reduce the release of inflammatory mediators such as cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile has several advantages for lab experiments. It is a highly specific TRPA1 antagonist, which means that it can be used to study the role of TRPA1 in pain perception and other physiological processes. However, this compound has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently in lab experiments. Additionally, its effects on other ion channels and receptors are not fully understood.
Direcciones Futuras
There are several future directions for the study of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile. One area of research is the potential use of this compound in the treatment of various pain-related conditions. Another area of research is the study of the role of TRPA1 in other physiological processes such as inflammation and oxidative stress. Additionally, the development of more potent and selective TRPA1 antagonists is an area of ongoing research.
Métodos De Síntesis
The synthesis of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile involves several steps. The first step involves the reaction of 2-cyclohexen-1-one with sodium hydride to form 2-cyclohexen-1-ol. This is followed by the reaction of the resulting compound with thionyl chloride to form 2-chlorocyclohexanone. The next step involves the reaction of 2-chlorocyclohexanone with sodium sulfide to form 2-(cyclohexylthio) cyclohexanone. Finally, the reaction of 2-(cyclohexylthio) cyclohexanone with 4-chlorobenzonitrile results in the formation of this compound.
Aplicaciones Científicas De Investigación
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile has been extensively studied for its potential therapeutic applications. It has been found to have an effect on pain perception and has been studied for its potential use in the treatment of various pain-related conditions such as neuropathic pain, chronic pain, and inflammatory pain. This compound has also been studied for its potential use in the treatment of bladder pain syndrome and irritable bowel syndrome.
Propiedades
IUPAC Name |
3-(2-hydroxycyclohexyl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h3-5,8,12-13,15H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSDBGTWRUKYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-hydroxyethyl)-1-methylurea](/img/structure/B6637423.png)
![N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-4-methylmorpholine-2-carboxamide](/img/structure/B6637427.png)
![1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B6637435.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![N-[4-[[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)amino]methyl]phenyl]acetamide](/img/structure/B6637465.png)
![3-[(3-Methyltriazol-4-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6637469.png)
![1,2-Dimethyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]guanidine;hydroiodide](/img/structure/B6637474.png)
![1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B6637478.png)
![3-Ethoxy-7-[[5-(methoxymethyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637484.png)
![[1-[(2,6-Difluorophenyl)methyl]-6-methylpiperidin-3-yl]methanol](/img/structure/B6637492.png)
![2-(4-Fluorophenyl)-1-[(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6637495.png)
![6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6637499.png)
![[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6637504.png)